Ethyl 1-cyano-2-fluorocyclopropanecarboxylate
CAS No.: 1706439-33-9
VCID: VC2749606
Molecular Formula: C7H8FNO2
Molecular Weight: 157.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 1-cyano-2-fluorocyclopropanecarboxylate is a complex organic compound featuring a cyclopropane ring, a cyano group, and a fluorine atom. Its molecular formula is C₇H₈FNO₂, and it has a molecular weight of 157.14 g/mol . This compound is classified as a fluorinated organic compound and falls under the category of carboxylic acid derivatives, specifically esters. Key Features:
Synthesis of Ethyl 1-cyano-2-fluorocyclopropanecarboxylateThe synthesis of ethyl 1-cyano-2-fluorocyclopropanecarboxylate involves several key steps that require precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity for the desired product. The process typically involves manipulating cyano and fluorine functionalities in cyclopropane frameworks. Synthesis Steps:
Reactivity Features:
Applications and Scientific UsesEthyl 1-cyano-2-fluorocyclopropanecarboxylate has significant applications in medicinal chemistry and organic synthesis. Its unique structural features and reactivity profile make it suitable for further transformations, contributing to its utility in various chemical reactions. Applications:
Physical and Chemical Data
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1706439-33-9 | ||||||||||||||||
Product Name | Ethyl 1-cyano-2-fluorocyclopropanecarboxylate | ||||||||||||||||
Molecular Formula | C7H8FNO2 | ||||||||||||||||
Molecular Weight | 157.14 g/mol | ||||||||||||||||
IUPAC Name | ethyl 1-cyano-2-fluorocyclopropane-1-carboxylate | ||||||||||||||||
Standard InChI | InChI=1S/C7H8FNO2/c1-2-11-6(10)7(4-9)3-5(7)8/h5H,2-3H2,1H3 | ||||||||||||||||
Standard InChIKey | RJLQSJLETXMONV-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CCOC(=O)C1(CC1F)C#N | ||||||||||||||||
Canonical SMILES | CCOC(=O)C1(CC1F)C#N | ||||||||||||||||
PubChem Compound | 117058548 | ||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume